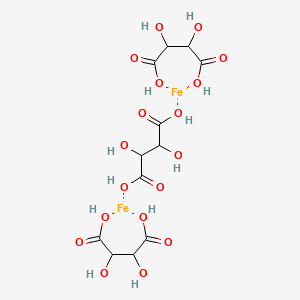
Eisentartrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Eisentartrat is synthesized through the isomerization of L-tartrate followed by the addition of iron (III) chloride . The resulting dark green solution is highly soluble in water and has a mass fraction of approximately 35% . The pH of this solution ranges from 3.5 to 3.9 . Industrial production methods involve the same synthetic route, ensuring the compound’s consistency and quality for use as a food additive .
Chemical Reactions Analysis
Eisentartrat undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, iron (III) in this compound can be reduced to iron (II), while the tartrate component may undergo oxidation.
Reduction: Reducing agents can convert iron (III) to iron (II), often accompanied by the oxidation of the tartrate component.
Substitution: The tartrate ligand in this compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include stannous chloride for reduction and various oxidizing agents for oxidation . Major products formed from these reactions include iron (II) compounds and oxidized tartrate derivatives .
Scientific Research Applications
Eisentartrat has several scientific research applications:
Mechanism of Action
The mechanism of action of Eisentartrat involves its ability to act as a source of iron (III) ions. These ions can participate in various biochemical and chemical processes, including redox reactions and complex formation with other molecules . The tartrate component helps stabilize the iron (III) ions, making them more soluble and bioavailable .
Comparison with Similar Compounds
Eisentartrat can be compared with other iron (III) complexes, such as iron (III) citrate and iron (III) tartrate . While all these compounds serve as sources of iron (III) ions, this compound is unique in its specific application as a food additive to improve the flow properties of table salt . Iron (III) citrate, on the other hand, is commonly used in the synthesis of iron oxide nanoparticles and in battery manufacturing . Iron (III) tartrate is used in similar applications but differs in its specific ligand structure and solubility properties .
Similar Compounds
- Iron (III) citrate
- Iron (III) tartrate
- Iron (III) chloride
These compounds share similarities in their iron (III) content and their ability to participate in redox reactions and complex formation .
Properties
Molecular Formula |
C12H18Fe2O18 |
|---|---|
Molecular Weight |
561.95 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;iron |
InChI |
InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);; |
InChI Key |
MJRBDPMHWPWEHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


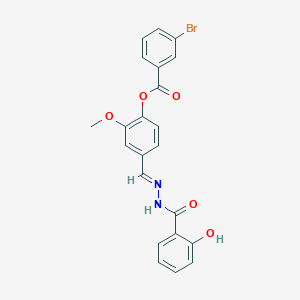
![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

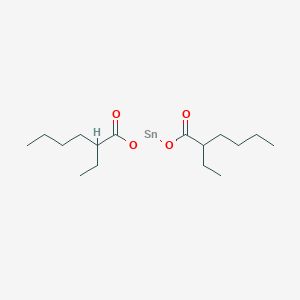
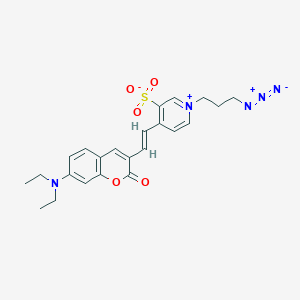
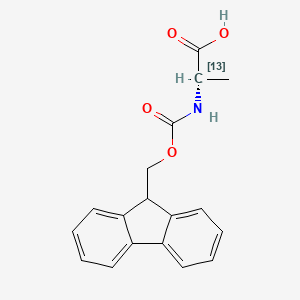
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)



